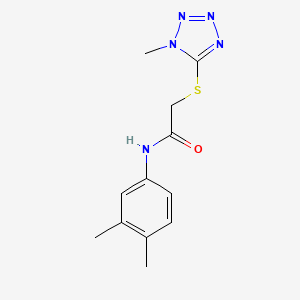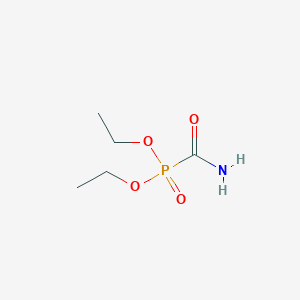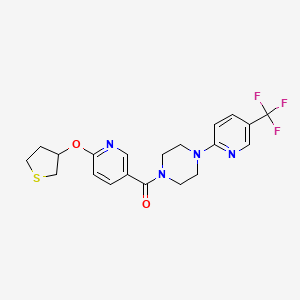![molecular formula C20H16FN3O3 B2578869 4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 2034352-38-8](/img/structure/B2578869.png)
4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O3 and its molecular weight is 365.364. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Compounds with structural components similar to "4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide" have been explored for their potential in addressing a variety of medicinal chemistry challenges:
- Anticancer and Antimicrobial Agents: Several studies have focused on synthesizing and evaluating the biological activities of compounds with heterocyclic structures, demonstrating potential as anticancer and antimicrobial agents. For instance, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase activities, indicating the importance of such structures in developing therapeutic agents (Rahmouni et al., 2016).
- GyrB Inhibitors for Tuberculosis: Compounds featuring a fluoro-substituted phenyl group have been designed as Mycobacterium tuberculosis GyrB inhibitors, showcasing significant activity in vitro, which underscores their potential for developing new antituberculosis therapies (Jeankumar et al., 2013).
Polymer Science and Materials Chemistry
The structural motifs found in "4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide" also find relevance in polymer science and materials chemistry, particularly in the development of new materials with advanced properties:
- Aromatic Polyamides: Studies have synthesized aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives, demonstrating high thermal stability and solubility in organic solvents. These materials are significant for applications requiring high-performance polymers with excellent thermal and mechanical properties (Yang et al., 1999).
- Electrochromic Devices: The copolymerization of compounds with fluorophenyl groups has been explored to enhance the electrochromic properties of conducting polymers. Such research indicates the potential for developing advanced materials for electrochromic devices, which can change color in response to an electric field (Türkarslan et al., 2007).
Fluorescent Sensors and Imaging Agents
The unique electronic structures of compounds similar to the target molecule enable their application in the development of fluorescent sensors and imaging agents:
- Fluorescent pH Sensors: Heteroatom-containing organic fluorophores exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics have been developed as fluorescent pH sensors. These compounds can switch emission between different states upon protonation and deprotonation, serving as versatile tools for pH sensing in various environments (Yang et al., 2013).
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-16-3-1-13(2-4-16)15-11-17(23-12-15)19(25)22-7-9-24-8-5-14-6-10-27-18(14)20(24)26/h1-6,8,10-12,23H,7,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSBWVPIJJRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

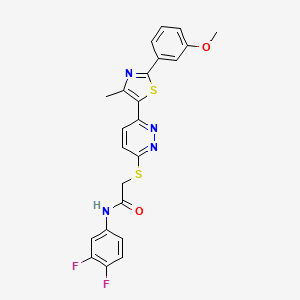
![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)
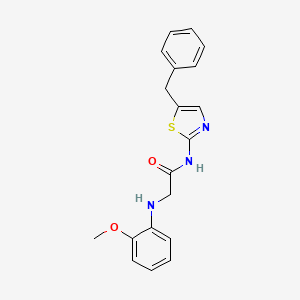
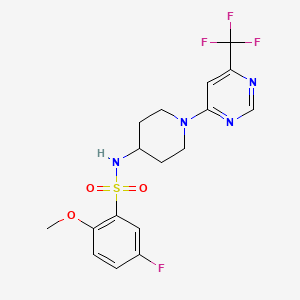
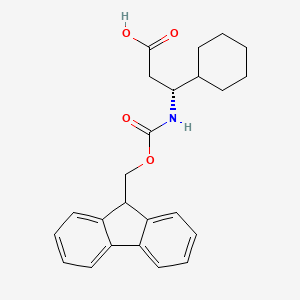
![(2R,3R)-N-[(1S)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2578794.png)
![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)
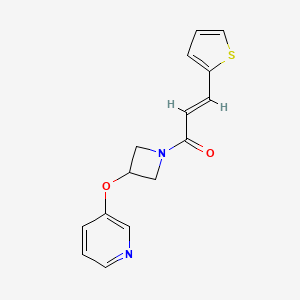
![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)

